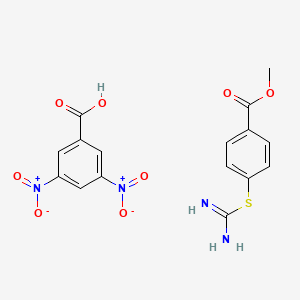

Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate” is a chemical compound with the molecular formula C16H14N4O8S . It is related to “Methyl 3,5-dinitrobenzoate”, which is an ester with the chemical formula C8H6N2O6 .

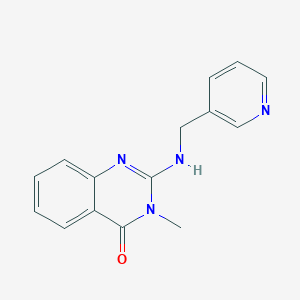

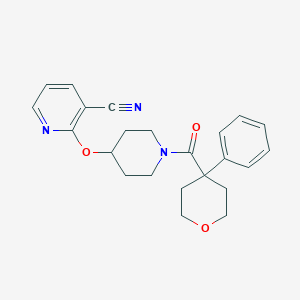

Molecular Structure Analysis

The molecular structure of “Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate” is represented by the InChI code 1S/C9H10N2O2S.C7H4N2O6/c1-13-8(12)6-2-4-7(5-3-6)14-9(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-5H,1H3,(H3,10,11);1-3H,(H,10,11) .Aplicaciones Científicas De Investigación

Agricultural Applications

- Polymeric and Solid Lipid Nanoparticles for Agricultural Applications : Compounds like Carbendazim (MBC) have been used in agriculture to control fungal diseases. Nanoparticles can modify the release profiles of such compounds, reducing environmental and human toxicity (Campos et al., 2015).

Pharmaceutical Analysis

- High-Performance Liquid Chromatography for Drug Analysis : Methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its degradation product in pharmaceuticals have been studied using high-performance liquid chromatography, highlighting the importance of analytical methods in drug quality control (Al-Kurdi et al., 1999).

Synthesis and Characterization of Novel Compounds

- Synthesis of Novel Compounds for High-Performance Polymers : The synthesis of methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2- yl)benzoate has been reported for creating new monomers for high-performance polymers (Qinglon, 2014).

Environmental Microbiology

- Degradation Pathways in Microorganisms : Studies on Pseudomonas putida have revealed its ability to degrade aromatic acids such as benzoate, providing insights into microbial pathways for environmental remediation (Cowles et al., 2000).

Metal–Organic Systems

- Copper Metal–Organic Complexes : Research on metal–organic complexes using carboxylate ligands provides insight into the structural diversity and potential applications in material science (Dai et al., 2009).

Medicinal Chemistry

- Development of Antitubercular Agents : The creation of specific compounds with antitubercular properties showcases the role of chemical synthesis in drug development (Karabanovich et al., 2016).

Analytical Chemistry

- Novel HPLC Methods for Drug Analysis : The development of high-performance liquid chromatography methods for the analysis of drugs like methylbenzoates demonstrates the significance of analytical techniques in pharmaceutical sciences (Takashima-Hirano et al., 2012).

Safety and Hazards

Direcciones Futuras

As for future directions, more research is needed to fully understand the properties and potential applications of “Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate”. Given the antifungal properties of related compounds , it could be interesting to explore its potential use in medical or industrial applications.

Mecanismo De Acción

Target of Action

The primary target of Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate is strains of Candida albicans . Candida albicans is a type of yeast that can cause fungal infections in humans. It is often found in clinical contexts and is the principal cause of candidiasis, which represents one of the main causes of hospital infections .

Mode of Action

Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate interacts with its targets by inhibiting the growth of all strains of Candida albicans . The compound and its nanoemulsion form have shown to inhibit the growth of all strains with minimum inhibitory concentrations of 0.27-1.10 mM .

Biochemical Pathways

It is known that the compound has a multi-target antifungal mechanism of action in candida albicans . This suggests that the compound may affect multiple biochemical pathways in the organism.

Pharmacokinetics

The compound’s nanoemulsion form (mdnb-ne) has been shown to have a droplet size of 18116 ± 320 nm and a polydispersity index of 030 ± 003 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate is the inhibition of the growth of Candida albicans . This antifungal activity makes the compound a potential candidate for the treatment of candidiasis.

Propiedades

IUPAC Name |

3,5-dinitrobenzoic acid;methyl 4-carbamimidoylsulfanylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S.C7H4N2O6/c1-13-8(12)6-2-4-7(5-3-6)14-9(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-5H,1H3,(H3,10,11);1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOBMTIKDMMTCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2973909.png)

![2-Acetamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2973913.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2973922.png)

![2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2973923.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B2973927.png)